molecular formula C11H8N2O4 B6385477 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol CAS No. 1261996-53-5

5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol

Numéro de catalogue: B6385477
Numéro CAS: 1261996-53-5
Poids moléculaire: 232.19 g/mol
Clé InChI: OXBFIWHHMUMCQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is a heterocyclic compound featuring a pyrimidine ring substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at position 5 and hydroxyl groups at positions 2 and 2. The benzo[d][1,3]dioxole moiety is a privileged structure in medicinal chemistry due to its ability to enhance bioavailability and modulate electronic properties, while the pyrimidine core contributes to hydrogen bonding and π-π stacking interactions with biological targets.

Propriétés

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10-7(4-12-11(15)13-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBFIWHHMUMCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol typically involves the reaction of a benzo[d][1,3]dioxole derivative with a pyrimidine precursor. One common method involves the use of 2-chloropyrimidine and 1-(3’,4’-methylenedioxybenzyl)piperazine in the presence of anhydrous potassium carbonate and xylene, heated at boiling point for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action for 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines .

Comparaison Avec Des Composés Similaires

The benzo[d][1,3]dioxole-pyrimidine/dihydropyrazole/penta-dienamide scaffold is a recurring motif in diverse bioactive compounds. Below, we compare 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol with structurally and functionally related derivatives.

Structural Analogues in Antibacterial Agents

Compounds with dihydropyrazole or pyrimidine cores linked to benzo[d][1,3]dioxole exhibit potent antibacterial activity. For example:

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives (4a–e, 6a–g) :
    These derivatives showed broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli. Compound 4c demonstrated a high yield (95%) and a melting point of 156–158°C, with IR peaks at 3399 cm⁻¹ (OH) and 1637 cm⁻¹ (C=O) .
  • Sulfonamide-containing dihydropyrazoles (4b–f) :
    Substituents like p-tolyl (4b, m.p. 200–201°C) and 4-iodophenyl (4d, m.p. 212–214°C) enhanced antibacterial potency, likely due to increased lipophilicity and target binding .

Table 1: Antibacterial Dihydropyrazole Derivatives

Compound Substituents Melting Point (°C) Key Functional Groups Activity Reference
4c 4-hydroxy piperidin-1-yl 156–158 C=O, OH Broad-spectrum
4d 4-iodophenyl 212–214 C=N, SO₂NH₂ Enhanced potency
Anti-Tuberculosis and Enzyme-Inhibitory Analogues
  • (E)-5-(5-((3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)isophthalic acid: This furan-thiazolidinone hybrid inhibited Mycobacterium tuberculosis Mur enzymes (IC₅₀: 32–94 μM) by disrupting cell wall synthesis. The benzo[d][1,3]dioxole group likely stabilizes binding via hydrophobic interactions .
  • 5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) :
    Exhibited a high yield (85.7%) and melting point (230–231°C), with FTIR peaks at 1694 cm⁻¹ (C=O) and 1494 cm⁻¹ (C=C). Its triazole group may enhance metabolic stability .

Table 2: Enzyme Inhibitors

Compound Target IC₅₀/EC₅₀ Key Features Reference
Furan-thiazolidinone M. tuberculosis Mur enzymes 32–94 μM Thioxothiazolidinone core
5a Sirtuin enzymes N/A Triazole substituent
Hybrid Compounds with Enhanced Bioactivity
  • Piperine–resveratrol hybrids (5e–h) :
    Compounds like 5e (m.p. 211–214°C) and 5h (93% yield) combined benzo[d][1,3]dioxole with hydrazide moieties, showing cytotoxicity against cancer cells and Sirtuin inhibition. Crystal structures confirmed planar geometries favorable for intercalation .
  • D14–D20 penta-dienamides :
    Derivatives with methylthio (D14, m.p. 208.9–211.3°C) and benzyloxy (D15, m.p. 191–192°C) groups exhibited varied yields (13.7–24.8%) and melting points, correlating with substituent bulkiness and crystallinity .

Table 3: Bioactive Hybrid Compounds

Compound Substituent Melting Point (°C) Yield (%) Bioactivity Reference
D14 4-(methylthio)phenyl 208.9–211.3 13.7 Antiproliferative
5h 4-bromophenyl N/A 93 Sirtuin inhibition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.